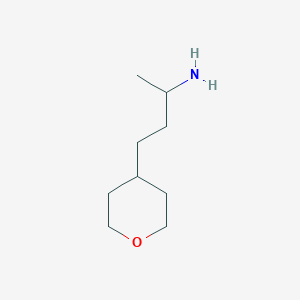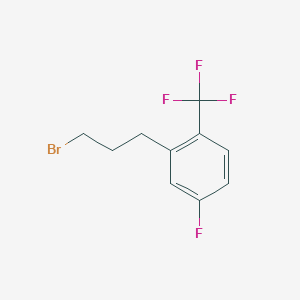
(1-(3-Methoxybenzyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a 3-methoxybenzyl substituent on the cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxybenzyl)cyclopropyl)methanol typically involves the reaction of 3-methoxybenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: (1-(3-Methoxybenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NBS
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Cyclopropylmethanol derivatives
Substitution: Brominated derivatives
科学研究应用
Chemistry: (1-(3-Methoxybenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel molecules .
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its methoxybenzyl group can enhance the compound’s affinity for certain enzymes or receptors .
Medicine: The compound’s structure can be modified to create analogs with improved pharmacological properties .
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals, agrochemicals, and materials .
作用机制
The mechanism of action of (1-(3-Methoxybenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .
相似化合物的比较
- (1-(3-Methoxyphenyl)cyclopropyl)methanol
- (1-(3-Methoxybenzyl)cyclopropyl)ethanol
- (1-(3-Methoxybenzyl)cyclopropyl)amine
Comparison: Compared to similar compounds, (1-(3-Methoxybenzyl)cyclopropyl)methanol is unique due to its specific substitution pattern and the presence of both a cyclopropyl and methoxybenzyl group. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3 |
InChI 键 |
UEGBKMXMFJCXGI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CC2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)

![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)

![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)


